1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Overview
Description
This compound is a pyrimidine derivative with a piperidine ring and a hydroxyl group . It has been found in the structure of the human METTL3-METTL14 complex .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge. The pyrimidine ring carries a methylamino group at the 6-position, and the piperidine ring carries a hydroxyl group at the 4-position .Scientific Research Applications
Synthesis and Anti-Angiogenic Properties
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is involved in the synthesis of novel derivatives with potential anti-angiogenic properties. For instance, a study by Kambappa et al. (2017) described the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Crystal and Electronic Properties in Anticonvulsants
This compound also plays a role in the structural and electronic properties of anticonvulsant drugs. Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. Their findings highlight the impact of molecular structure on the pharmacological properties of these compounds (Georges et al., 1989).
Potential as Anti-inflammatory Agents
In the field of anti-inflammatory research, derivatives of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol have been synthesized and evaluated. Chaydhary et al. (2015) synthesized a series of compounds and tested their in-vivo anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, suggesting the therapeutic potential of these derivatives (Chaydhary et al., 2015).
Synthesis and Antimicrobial Activity
The compound is also significant in the synthesis of antimicrobial agents. Merugu et al. (2010) discussed the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which displayed notable antibacterial activity. This underscores the role of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in the development of new antimicrobial drugs (Merugu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAYAKVOCLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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